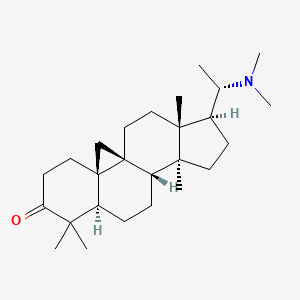
Buxandonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buxandonine is a member of the Buxus alkaloids, which are naturally occurring compounds found in the Buxaceae family These alkaloids are known for their complex structures and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Buxandonine can be synthesized from cycloartenol, a pentacyclic triterpene alcohol. The synthesis involves several key steps:
Side-chain degradation: Cycloartenol undergoes side-chain degradation to form intermediates.
Functionalization at C-16: A novel method for functionalization at the C-16 position is employed.
Regioselective oxygenation: A strategy for regioselective oxygenation of the 4-methyl group is used.
Final steps: The intermediates are further transformed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This typically includes:
Large-scale synthesis: Scaling up the laboratory procedures to industrial levels.
Purification processes: Employing advanced purification techniques to isolate this compound from other by-products.
Quality control: Ensuring the consistency and quality of the final product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions: Buxandonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like pyridinium chlorochromate.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate on silica gel.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation products: Various oxidized derivatives depending on the reaction conditions.
Reduction products: Reduced forms of this compound with altered functional groups.
Substitution products: Alkylated derivatives of this compound.
Applications De Recherche Scientifique
Buxandonine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of buxandonine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Buxandonine can be compared with other Buxus alkaloids, such as cycloprotobuxine-F, cycloprotobuxine-A, and cyclobuxophyllinine-M:
Cycloprotobuxine-F: Similar in structure but differs in its functional groups and biological activities.
Cycloprotobuxine-A: Shares a similar framework but has distinct chemical properties.
Cyclobuxophyllinine-M: Another related compound with unique biological effects.
Uniqueness of this compound: this compound stands out due to its specific functional groups and the unique biological activities it exhibits
Propriétés
IUPAC Name |
(1S,3R,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO/c1-17(27(6)7)18-10-12-24(5)20-9-8-19-22(2,3)21(28)11-13-25(19)16-26(20,25)15-14-23(18,24)4/h17-20H,8-16H2,1-7H3/t17-,18+,19-,20-,23+,24-,25+,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTQEOMLEYSWNT-IRCFEWFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














